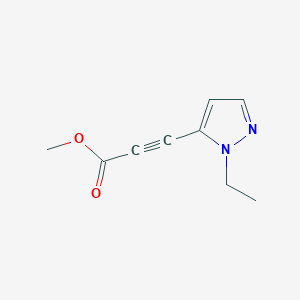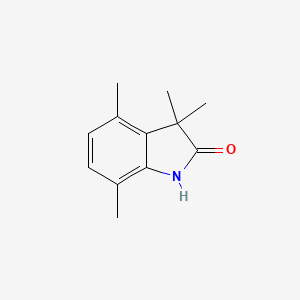
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C12H15NO It is a derivative of indole, a heterocyclic aromatic organic compound
準備方法
The synthesis of 3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under specific conditions. For instance, the compound can be synthesized by the reaction of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indene with an oxidizing agent . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
化学反応の分析
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound has been studied for its potential antimicrobial and antifungal properties . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .
作用機序
The mechanism of action of 3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation, but it is believed to disrupt the synthesis of essential biomolecules in the target organisms .
類似化合物との比較
3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds such as 2,3-dihydro-1H-indene and 1,1,4,7-tetramethylindan . These compounds share structural similarities but differ in their chemical properties and applications. For instance, 2,3-dihydro-1H-indene is primarily used in the synthesis of other organic compounds, while 1,1,4,7-tetramethylindan has applications in the production of polymers and resins . The unique structural features of 3,3,4,7-Tetramethyl-2,3-dihydro-1H-indol-2-one make it particularly valuable for specific research applications .
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
3,3,4,7-tetramethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-7-5-6-8(2)10-9(7)12(3,4)11(14)13-10/h5-6H,1-4H3,(H,13,14) |
InChIキー |
RTIJVQHVSHBAOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


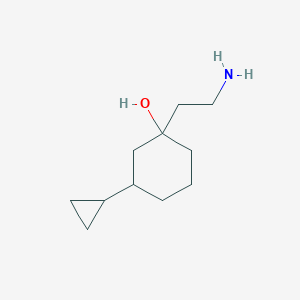
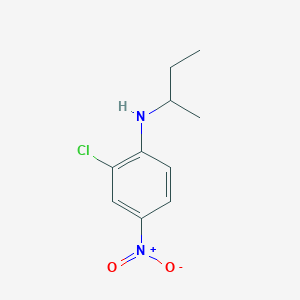

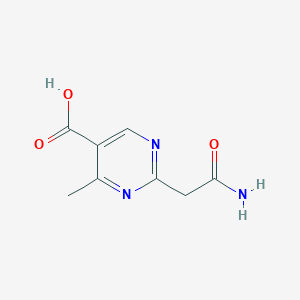
![2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)

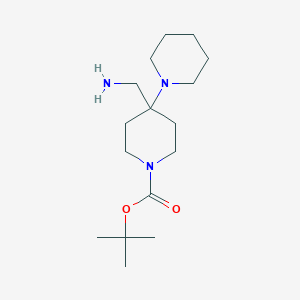
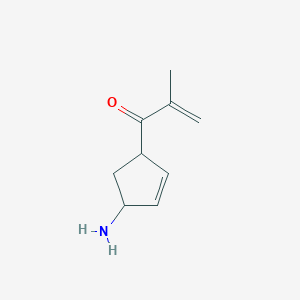
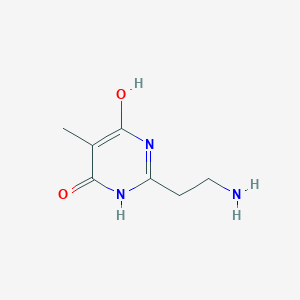
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
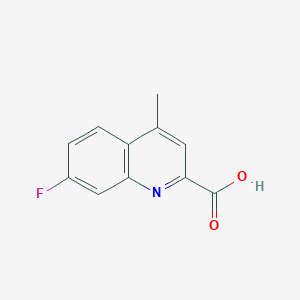
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
